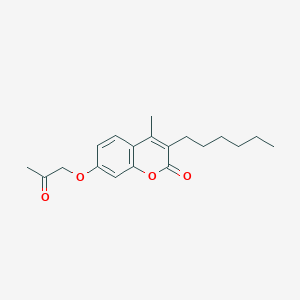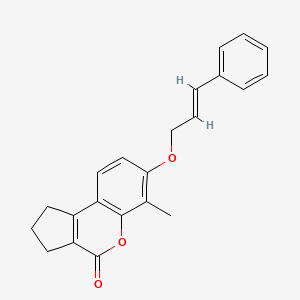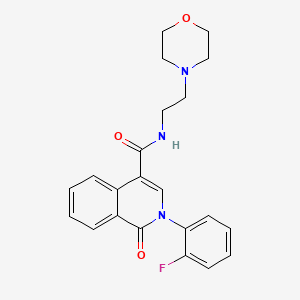![molecular formula C20H22N6O B11154260 (4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11154260.png)
(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and a phenyl ring substituted with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common method includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone
- (4-benzylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone
Uniqueness
What sets (4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the tetrazole ring may enhance its binding affinity to certain biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O/c1-16-21-22-23-26(16)19-10-6-5-9-18(19)20(27)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3 |
InChI Key |
CVFNZSNSYMCHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11154180.png)

![6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11154187.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11154193.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11154197.png)
![(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11154209.png)
![7-[(3-chlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154211.png)
![4-methyl-N-(4-pyridinylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11154212.png)


methanone](/img/structure/B11154229.png)

![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine](/img/structure/B11154253.png)
![2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11154254.png)
